BAY 87-2243

Description

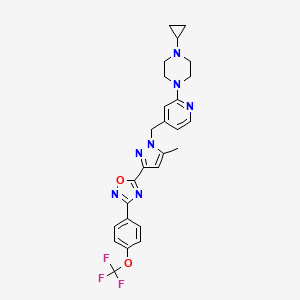

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[1-[[2-(4-cyclopropylpiperazin-1-yl)pyridin-4-yl]methyl]-5-methylpyrazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F3N7O2/c1-17-14-22(25-31-24(33-38-25)19-2-6-21(7-3-19)37-26(27,28)29)32-36(17)16-18-8-9-30-23(15-18)35-12-10-34(11-13-35)20-4-5-20/h2-3,6-9,14-15,20H,4-5,10-13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJNNOJINJAXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC(=NC=C2)N3CCN(CC3)C4CC4)C5=NC(=NO5)C6=CC=C(C=C6)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025725 | |

| Record name | 5-[1-[[2-(4-Cyclopropylpiperazin-1-yl)pyridin-4-yl]methyl]-5-methylpyrazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227158-85-1 | |

| Record name | 1-Cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227158-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-87-2243 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227158851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[1-[[2-(4-Cyclopropylpiperazin-1-yl)pyridin-4-yl]methyl]-5-methylpyrazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-87-2243 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XQ7LE6DZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BAY 87-2243 on Mitochondrial Complex I

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 87-2243 is a potent and highly selective small-molecule inhibitor that has garnered significant interest for its anti-tumor activities.[1][2] Initially identified through a high-throughput screen for inhibitors of hypoxia-inducible factor-1 (HIF-1) activation, its primary mechanism of action has been elucidated as the direct inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain (ETC).[1][3][4] This guide provides a comprehensive technical overview of this compound's mode of action, detailing its effects on mitochondrial function, downstream cellular signaling, and its context-dependent cytotoxicity.

Core Mechanism: Direct Inhibition of Mitochondrial Complex I

The central mechanism of this compound is its direct and potent inhibition of mitochondrial complex I.[1][5] This action disrupts the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation (OXPHOS). The consequences of this inhibition are multi-faceted and trigger a cascade of cellular events. By blocking complex I, this compound effectively halts a primary source of mitochondrial reactive oxygen species (ROS) production under hypoxic conditions, which paradoxically leads to the stabilization of prolyl hydroxylases (PHDs).[4][6] Active PHDs then hydroxylate HIF-1α, targeting it for proteasomal degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][7] This leads to a reduction in HIF-1α protein levels and the subsequent downregulation of HIF-1 target genes, which are crucial for tumor adaptation to hypoxia.[1][8]

Caption: Core inhibitory action of this compound on mitochondrial complex I.

Downstream Cellular Consequences

The inhibition of complex I by this compound initiates a series of profound cellular changes:

-

Decreased Oxygen Consumption: A direct consequence of blocking the ETC is a significant reduction in the mitochondrial oxygen consumption rate (OCR).[2][9]

-

ATP Depletion and Energy Stress: By crippling OXPHOS, this compound causes a drastic, dose-dependent decrease in total cellular ATP levels.[2][10] This energy crisis leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2][9]

-

Increased Reactive Oxygen Species (ROS): Inhibition of complex I leads to an accumulation of electrons, which can be aberrantly transferred to molecular oxygen, resulting in the generation of superoxide and other ROS.[2][11] This oxidative stress contributes significantly to the molecule's cytotoxic effects.

-

Induction of Cell Death: The combination of ATP depletion and high oxidative stress can trigger multiple cell death pathways, including necroptosis and ferroptosis.[12] The cytotoxic effect is particularly pronounced in cancer cells that are highly dependent on OXPHOS for survival.

-

Metabolic Shift: To survive, cells treated with this compound must rely more heavily on glycolysis for ATP production.[2][9] This creates a metabolic vulnerability, as the compound's efficacy is markedly increased under conditions of limited glucose availability.[1][2][5]

Caption: Downstream cellular signaling pathways affected by this compound.

Quantitative Data Presentation

The potency of this compound has been quantified across various cell lines and assays. The tables below summarize key inhibitory concentration (IC50) values.

Table 1: IC50 Values for HIF-1 Pathway Inhibition

| Cell Line | Assay | IC50 Value | Reference(s) |

| HCT-116 | HRE-Luciferase Reporter | ~0.7 nM | [12] |

| HCT-116 | CA9 Protein Expression | ~2.0 nM | [12] |

Table 2: IC50 Values for Mitochondrial and Cellular Effects

| Effect | Cell Line / System | IC50 Value | Reference(s) |

| Mitochondrial O2 Consumption | Isolated Mitochondria (PC3) | ~10 nM | [1][13] |

| Cell Viability (72h) | G-361 (Melanoma) | ~4.8 µM | [13] |

| Cell Viability (72h) | SK-MEL-28 (Melanoma) | ~2.4 µM | [13] |

| Cell Viability (72h, various) | Melanoma Cell Lines | Single-digit nM range | [2] |

| Cell Proliferation (Glucose Depletion) | H460 (Lung Cancer) | Nanomolar range | [1][5] |

*Note: Higher IC50 values for cell viability in some assays may reflect differences in culture conditions (e.g., high glucose) or assay duration.[2][13]

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental methodologies.

Mitochondrial Oxygen Consumption Rate (OCR) Assay

This protocol is used to directly measure the effect of this compound on mitochondrial respiration.

-

Objective: To quantify the inhibition of complex I-dependent oxygen consumption.

-

Methodology:

-

Cell Seeding: Cells (e.g., PC3, melanoma lines) are seeded in specialized microplates (e.g., Seahorse XF plates).[14]

-

Mitochondria Isolation (optional): For more direct measurement, mitochondria are isolated from cultured cells via differential centrifugation.[1]

-

Assay Medium: Cells are incubated in a low-buffer assay medium.

-

Compound Injection: A baseline OCR is measured before this compound is injected into the wells at various concentrations.

-

Data Acquisition: OCR is measured kinetically using fluorescence-based sensors that detect changes in oxygen concentration in the sealed microplate well (e.g., Agilent Seahorse XF Analyzer or LUX-MitoXpress system).[1][13][14]

-

Analysis: The dose-dependent decrease in OCR is used to calculate an IC50 value for respiratory inhibition.[1]

-

Caption: Workflow for measuring mitochondrial oxygen consumption.

HIF-1α Protein Accumulation and Target Gene Expression Analysis

This set of protocols determines the effect of this compound on the HIF-1 pathway.

-

Objective: To measure the inhibition of hypoxia-induced HIF-1α protein levels and the expression of its downstream target genes.

-

Methodology:

-

Cell Culture: Cells (e.g., H460) are cultured under normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.[1]

-

Treatment: Cells are treated with a dose range of this compound for a specified period (e.g., 16 hours).[1]

-

Protein Analysis (Western Blot):

-

Whole-cell lysates are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against HIF-1α, HIF-2α, and a loading control (e.g., β-actin).[1]

-

Signal detection reveals the amount of protein accumulation.

-

-

Gene Expression Analysis (RT-qPCR):

-

Analysis: The reduction in HIF-1α protein and target gene mRNA levels in treated hypoxic cells compared to untreated hypoxic cells demonstrates the inhibitory effect.[1]

-

Caption: Workflow for analyzing HIF-1α inhibition.

Cell Viability and Proliferation Assays

These assays are crucial for determining the cytotoxic and cytostatic effects of the compound under different metabolic conditions.

-

Objective: To assess the impact of this compound on cell survival, particularly the dependence on glucose.

-

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Media Conditions: Cells are cultured in media containing different primary carbohydrate sources:

-

Treatment: Cells are treated with a dilution series of this compound for 48-72 hours.[1][2]

-

Viability Measurement: Cell viability is quantified using assays such as:

-

Analysis: A dramatic decrease in cell viability in the galactose/lactate media compared to the glucose media demonstrates that the cytotoxicity of this compound is dependent on the cell's reliance on mitochondrial respiration.[1]

-

Conclusion

This compound is a potent inhibitor of mitochondrial complex I, a mechanism that underpins its primary anti-cancer effect: the inhibition of hypoxia-induced HIF-1 activation. By disrupting the electron transport chain, it triggers a cascade of events including ATP depletion, oxidative stress, and a forced reliance on glycolysis, creating a potent and metabolically targeted anti-tumor strategy. The in-depth understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, is critical for the continued development and strategic application of complex I inhibitors in oncology.

References

- 1. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. BAY 87–2243, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Discovery of the novel autophagy inhibitor aumitin that targets mitochondrial complex I - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05040B [pubs.rsc.org]

- 15. apexbt.com [apexbt.com]

The Impact of BAY 87-2243 on HIF-1α and HIF-2α Protein Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 87-2243 is a potent and selective small molecule inhibitor of hypoxia-inducible factor (HIF) signaling. It exerts its effects not by directly targeting the HIF proteins themselves, but by inhibiting mitochondrial complex I of the electron transport chain. This unique mechanism of action leads to a reduction in the hypoxia-induced accumulation of both HIF-1α and HIF-2α proteins, key transcription factors that play a critical role in tumor progression and resistance to therapy. This technical guide provides an in-depth overview of the effects of this compound on HIF-1α and HIF-2α protein accumulation, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to HIF Signaling and the Role of this compound

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment. Cancer cells adapt to this stressful condition by stabilizing HIF-α subunits (primarily HIF-1α and HIF-2α). Under normal oxygen levels (normoxia), prolyl hydroxylase domain enzymes (PHDs) hydroxylate specific proline residues on HIF-α. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal degradation.[1] In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation promotes angiogenesis, metabolic reprogramming, cell survival, and metastasis, contributing to a more aggressive tumor phenotype.[1][2]

This compound disrupts this pathway by inhibiting mitochondrial complex I.[3][4][5] This inhibition of cellular respiration prevents the hypoxia-induced stabilization of both HIF-1α and HIF-2α.[4][5][6] Notably, the inhibitory effect of this compound is specific to hypoxia-induced HIF accumulation and does not affect HIF-1α levels stabilized by hypoxia mimetics such as desferrioxamine (DFO) or cobalt chloride (CoCl₂), which directly inhibit PHDs.[3][4][7] This indicates that the mechanism of this compound is dependent on an intact PHD-VHL degradation pathway.[5][8]

Quantitative Effects of this compound on HIF-1α and HIF-2α

The inhibitory activity of this compound on the HIF pathway has been quantified in various cellular assays. The compound demonstrates potent, low nanomolar efficacy in inhibiting the transcriptional activity of HIF-1 and the expression of its target genes.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (HRE-dependent luciferase expression) | HCT-116 | ~0.7 nM | [9][10] |

| IC₅₀ (CA9 protein expression) | HCT-116 | ~2 nM | [9][11][12] |

| IC₅₀ (Mitochondrial Oxygen Consumption) | PC-3 | ~10 nM | [9] |

This compound has been shown to dose-dependently inhibit the accumulation of both HIF-1α and HIF-2α protein under hypoxic conditions (1% O₂) in H460 non-small cell lung cancer cells.[4][5][7]

| Treatment | Concentration | Effect on HIF-1α Accumulation | Effect on HIF-2α Accumulation | Reference |

| This compound (Hypoxia) | 1 nM | Partial Inhibition | Partial Inhibition | [4][5][7] |

| This compound (Hypoxia) | 10 nM | Strong Inhibition | Strong Inhibition | [4][5][7] |

| This compound (Hypoxia) | 100 nM | Complete Inhibition | Complete Inhibition | [4][5][7] |

| Desferrioxamine (DFO) + this compound | - | No effect on DFO-induced accumulation | Not Reported | [4][7] |

| Cobalt Chloride (CoCl₂) + this compound | - | No effect on CoCl₂-induced accumulation | Not Reported | [4][7] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical HIF-1α signaling pathway under normoxic and hypoxic conditions and depicts the point of intervention for this compound.

Figure 1: HIF-1α signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Hypoxia Induction

-

Cell Lines: H460 (non-small cell lung cancer) and HCT-116 (colon carcinoma) cells are commonly used.[4][5]

-

Culture Conditions: Cells are maintained in appropriate growth medium supplemented with 10% fetal calf serum (FCS) at 37°C in a humidified atmosphere of 5% CO₂.[11]

-

Hypoxia Induction: For hypoxia experiments, cells are placed in a hypoxic chamber with an atmosphere of 1% O₂, 5% CO₂, and 94% N₂ for the desired duration (typically 16-24 hours).[4][13]

-

Compound Treatment: this compound is prepared as a 10 mM stock solution in dimethyl sulfoxide (DMSO) and diluted to the final desired concentrations in the cell culture medium.[4] Vehicle-treated cells receive an equivalent amount of DMSO.

Western Blotting for HIF-1α and HIF-2α Protein Accumulation

This protocol is a generalized procedure based on standard Western blotting techniques for HIF-α detection.[1][14][15]

Figure 2: A generalized workflow for Western blot analysis of HIF-α proteins.

Detailed Steps:

-

Sample Preparation:

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly on the plate with a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. To prevent HIF-α degradation, it is crucial to keep samples on ice throughout the procedure.[1][14] The addition of CoCl₂ to the lysis buffer can also help stabilize HIF-α.[1][15]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 10-50 µg of total protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 7.5% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane for 1-1.5 hours at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for HIF-1α (e.g., Novus Biologicals, NB100-479) or HIF-2α (e.g., Cell Signaling Technology, #7096) diluted in blocking buffer overnight at 4°C.[16]

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an appropriate imaging system.

-

Quantify the band intensities using densitometry software. Normalize the HIF-α signal to a loading control, such as β-actin, to ensure equal protein loading.[7]

-

Immunofluorescence for HIF-2α Localization

This protocol provides a general framework for immunofluorescent staining.[17][18][19][20]

Figure 3: General workflow for the immunofluorescent detection of HIF-2α.

Detailed Steps:

-

Cell Preparation:

-

Grow cells on sterile glass coverslips in a petri dish.

-

Treat the cells with this compound under normoxic or hypoxic conditions as described above.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.[19]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton X-100) for 60 minutes.[19]

-

Incubate the cells with the primary antibody against HIF-2α diluted in antibody dilution buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton X-100) overnight at 4°C.[19]

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the subcellular localization of HIF-2α using a fluorescence microscope.

-

Conclusion

This compound represents a novel class of HIF inhibitors that function through the inhibition of mitochondrial complex I. This mechanism effectively prevents the hypoxia-induced accumulation of both HIF-1α and HIF-2α proteins, thereby inhibiting the downstream signaling pathways that contribute to tumor progression and therapeutic resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and target HIF signaling in cancer. The distinct mechanism of action of this compound, dependent on a functional PHD-VHL axis, underscores the importance of understanding the specific context of HIF activation when designing therapeutic strategies.

References

- 1. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]

- 2. scispace.com [scispace.com]

- 3. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]

- 12. This compound - Focus Biomolecules [mayflowerbio.com]

- 13. researchgate.net [researchgate.net]

- 14. docs.abcam.com [docs.abcam.com]

- 15. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HIF-2 alpha (D9E3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 17. Multiplex Immunofluorescence Staining Protocol for the Dual Imaging of Hypoxia-Inducible Factors 1 and 2 on Formalin-Fixed Paraffin-Embedded Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 20. researchgate.net [researchgate.net]

BAY 87-2243: A Potent and Selective Inhibitor of Hypoxia-Inducible Factor-1 Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 87-2243 is a novel and highly potent small molecule inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) signaling. It exerts its activity through a unique mechanism of action, the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key component of the electron transport chain. This disruption of mitochondrial function leads to a decrease in oxygen consumption, thereby alleviating the hypoxic conditions that trigger the stabilization and activation of HIF-1α. By preventing the transcription of HIF-1 target genes, this compound demonstrates significant anti-tumor activity in various preclinical cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental data related to this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine, is a complex heterocyclic molecule.[1][2][3] Its chemical structure and key identifiers are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine | [1][2][3] |

| CAS Number | 1227158-85-1 | [1][2][4] |

| Molecular Formula | C₂₆H₂₆F₃N₇O₂ | [2][4][5] |

| Molecular Weight | 525.53 g/mol | [2][4][5] |

| SMILES | FC(F)(F)OC1=CC=C(C2=NOC(C3=NN(CC4=CC(N5CCN(C6CC6)CC5)=NC=C4)C(C)=C3)=N2)C=C1 | [4] |

| Appearance | White to off-white solid | [4] |

Pharmacological Properties and Mechanism of Action

This compound is a highly potent and selective inhibitor of HIF-1 mediated gene activation.[4][6] Its primary mechanism of action is the inhibition of mitochondrial complex I, which disrupts the electron transport chain and reduces cellular oxygen consumption.[3][7][8] This leads to an increase in intracellular oxygen levels, even under hypoxic conditions, which in turn promotes the proteasomal degradation of the HIF-1α subunit.

The key pharmacological activities of this compound are summarized in the table below:

| Parameter | Value | Cell Line/System | Reference |

| HIF-1 Reporter Gene Activity (IC₅₀) | ~0.7 nM | HCT-116 | [4][8] |

| CA9 Protein Expression (IC₅₀) | ~2 nM | HCT-116 | [4][8] |

| Mitochondrial Oxygen Consumption (IC₅₀) | ~10 nM | Isolated Mitochondria | [4] |

| Antiproliferative Activity (IC₅₀, glucose depletion) | ~3 nM | H460 | [9] |

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound inhibits HIF-1 signaling.

Caption: Signaling pathway of this compound.

Key Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

HIF-1 Reporter Gene Assay

This assay quantifies the transcriptional activity of HIF-1.

-

Cell Line: HCT-116 cells stably transfected with a luciferase reporter gene under the control of a hypoxia-responsive element (HRE).

-

Protocol:

-

Seed HCT-116-HRE cells in 96-well plates.

-

After 24 hours, treat the cells with varying concentrations of this compound.

-

Incubate the plates under hypoxic conditions (e.g., 1% O₂) for 16-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate IC₅₀ values based on the dose-response curve.[5]

-

-

Workflow Diagram:

Caption: HIF-1 Reporter Gene Assay Workflow.

Western Blot Analysis for HIF-1α and HIF-2α

This method is used to determine the protein levels of HIF-α subunits.

-

Cell Line: H460 non-small cell lung cancer cells.[2]

-

Protocol:

-

Culture H460 cells and treat with different concentrations of this compound.

-

Expose cells to normoxic or hypoxic (1% O₂) conditions for 16 hours.

-

Harvest cells and prepare whole-cell, cytosolic, or nuclear extracts.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against HIF-1α, HIF-2α, and a loading control (e.g., β-actin or Lamin B1).

-

Incubate with a secondary antibody and detect the protein bands using an appropriate imaging system.[2][10]

-

-

Workflow Diagram:

Caption: Western Blot Workflow.

Measurement of Mitochondrial Oxygen Consumption

This assay directly measures the effect of this compound on mitochondrial respiration.

-

System: Isolated mitochondria from PC-3 cells.[5]

-

Protocol:

-

Isolate mitochondria from PC-3 cells using standard procedures.

-

Use a fluorescent oxygen-sensitive probe (e.g., MitoXpress-Xtra).

-

Incubate isolated mitochondria with substrates for complex I (e.g., glutamate and malate) and ADP.

-

Add varying concentrations of this compound or a known complex I inhibitor (e.g., rotenone) as a control.

-

Measure the rate of oxygen consumption using a plate reader capable of fluorescence detection.[5][10]

-

-

Workflow Diagram:

Caption: Mitochondrial Oxygen Consumption Assay.

In Vivo Efficacy

This compound has demonstrated significant anti-tumor efficacy in preclinical xenograft models.

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| Nude Mice | H460 (NSCLC) | 0.5-4 mg/kg, oral, daily for 21 days | Dose-dependent reduction in tumor weight and HIF-1 target gene expression. | [4][5] |

| Nude Mice | UT-SCC-5 (HNSCC) | Pre-treatment before radiotherapy | Improved local tumor control. | [7] |

Conclusion

This compound is a promising therapeutic agent that targets a key pathway in tumor survival and progression. Its unique mechanism of action, involving the inhibition of mitochondrial complex I to modulate HIF-1 signaling, offers a novel approach for the treatment of solid tumors characterized by hypoxia. The data presented in this guide highlight its potency and selectivity, providing a solid foundation for further research and clinical development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. novusbio.com [novusbio.com]

- 3. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. BAY 87–2243, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]

- 9. frontiersin.org [frontiersin.org]

- 10. researchgate.net [researchgate.net]

BAY 87-2243: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 87-2243 is a potent and selective small-molecule inhibitor of hypoxia-inducible factor 1α (HIF-1α) and HIF-2α signaling.[1][2] Its discovery marked a significant advancement in the pursuit of therapies targeting tumor hypoxia, a key driver of cancer progression and treatment resistance.[2][3] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding of this compound.

Discovery and Screening

This compound was identified through a high-throughput screening (HTS) campaign designed to find inhibitors of hypoxia-induced gene activation.[3] The screening utilized a human colon carcinoma cell line, HCT-116, stably transfected with a luciferase reporter gene under the control of a 4X-hypoxia response element (HRE) derived from the vascular endothelial growth factor (VEGF) promoter.[1]

High-Throughput Screening Workflow

The HTS process aimed to identify compounds that specifically inhibited HIF-1 activity under hypoxic conditions (1% O₂) without affecting cell viability under normoxic conditions.[1]

This initial screen led to the identification of a class of aminoalkyl-substituted pyrimidines.[1] Extensive medicinal chemistry efforts focused on optimizing the potency, selectivity, and physicochemical properties of the initial hits, ultimately leading to the synthesis of this compound (1-Cyclopropyl-4-{4-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-pyrazol-1-yl)methyl]pyridin-2-yl}piperazine).[1][4] The synthesis of this compound is described in the International Patent Application Publication Number WO 2010/054763, specifically in example 65.[1][4]

Mechanism of Action: Inhibition of Mitochondrial Complex I

Further investigations into the mode of action of this compound revealed that it does not directly inhibit HIF-1α or its downstream signaling components. Instead, its primary target is the mitochondrial electron transport chain, specifically Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) .[1][2][3]

Under hypoxic conditions, the inhibition of mitochondrial complex I by this compound leads to a decrease in oxygen consumption, thereby increasing intracellular oxygen levels. This rise in available oxygen allows for the prolyl hydroxylase domain (PHD) enzymes to hydroxylate HIF-1α, targeting it for proteasomal degradation via the von Hippel-Lindau (VHL) tumor suppressor protein.[1][2] This mechanism is distinct from direct HIF inhibitors and highlights a novel approach to targeting hypoxia-driven pathologies.

Signaling Pathway of this compound Action

Preclinical In Vitro Studies

A series of in vitro experiments were conducted to characterize the potency, selectivity, and cellular effects of this compound.

Quantitative In Vitro Activity

| Assay | Cell Line | Parameter | Value | Reference(s) |

| HRE-Luciferase Reporter | HCT-116 | IC₅₀ | ~0.7 nM | [5] |

| CA9 Protein Expression | HCT-116 | IC₅₀ | ~2 nM | [5][6] |

| Mitochondrial Oxygen Consumption | - | IC₅₀ | ~10 nM | [5] |

| Cell Proliferation (Glucose Depletion) | H460 | IC₅₀ | ~3 nM | [7] |

| HIF-1 Target Gene Expression (ADM, ANGPTL4, CA9) | H460 | IC₅₀ | ≤10 nM | [7] |

Key In Vitro Findings

-

Potent and Selective HIF-1 Inhibition: this compound potently inhibited hypoxia-induced HIF-1α and HIF-2α protein accumulation in H460 non-small cell lung cancer (NSCLC) cells.[1][2]

-

Mechanism Confirmation: The compound had no effect on HIF-1α levels induced by hypoxia mimetics like desferrioxamine or cobalt chloride, nor did it affect HIF target gene expression in VHL-deficient RCC4 cells, confirming its mechanism is dependent on the PHD-VHL degradation pathway.[1][2]

-

Mitochondrial Complex I Inhibition: this compound directly inhibited the activity of mitochondrial complex I but not complex III.[2][3]

-

Conditional Cytotoxicity: While having minimal effect on cell proliferation under standard glucose conditions, this compound induced cell death in the nanomolar range under conditions of glucose depletion, where cells are more reliant on mitochondrial respiration.[2][3] In melanoma cells, inhibition of mitochondrial complex I by this compound induced necroptosis and ferroptosis.[6][8]

Preclinical In Vivo Studies

The anti-tumor efficacy of this compound was evaluated in various xenograft models.

H460 NSCLC Xenograft Model

In nude mice bearing H460 human tumor xenografts, daily oral administration of this compound resulted in a dose-dependent reduction in tumor weight.[1][5]

| Dose (mg/kg, p.o., daily) | Tumor Weight Reduction | Reference(s) |

| 0.5 | Significant | [1][5] |

| 1.0 | Significant | [1][5] |

| 2.0 | Significant | [1][5] |

| 4.0 | Significant | [1][5] |

This anti-tumor activity was accompanied by a reduction in HIF-1α protein levels and the expression of HIF-1 target genes such as CA9, ANGPTL4, and EGLN3 in the tumor tissue.[1][5]

Other In Vivo Models and Combination Therapies

-

Melanoma Xenografts: this compound significantly reduced tumor growth in BRAF mutant melanoma xenografts.[9] Combination with the BRAF inhibitor vemurafenib augmented the anti-tumor effect.[9]

-

Combination with Anti-Angiogenic Therapy and Irradiation: Preclinical studies showed promising anti-tumor efficacy when this compound was combined with anti-angiogenic agents (regorafenib, sorafenib, bevacizumab) and irradiation in various xenograft models.[10] In head and neck squamous cell carcinoma xenografts, this compound improved local tumor control after fractionated irradiation in a schedule-dependent manner.[4][11]

Clinical Development

A Phase I clinical trial (NCT01297530) was initiated to evaluate the safety, tolerability, pharmacokinetics, and maximum tolerated dose of this compound in patients with advanced solid tumors.[12][13] However, the trial was terminated due to safety concerns and patient intolerance, with reported side effects including fatigue, anorexia, and nausea.[8][13][14]

Detailed Experimental Protocols

HCT-116-Luciferase Reporter Gene Assay

Objective: To quantify the inhibitory effect of compounds on HIF-1 transcriptional activity.

Protocol:

-

Cell Seeding: Seed HCT-116 cells stably transfected with a 4xHRE-luciferase reporter construct into 96-well plates.

-

Compound Treatment: Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Hypoxic Incubation: Place the plates in a hypoxic chamber with 1% O₂ for 24 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.

-

Data Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the log concentration of the compound.

Western Blot Analysis of HIF-1α

Objective: To detect and quantify the levels of HIF-1α protein in cell lysates.

Protocol:

-

Sample Preparation: Culture cells (e.g., H460) under normoxic or hypoxic (1% O₂) conditions with or without this compound for 16 hours. Prepare whole-cell or nuclear extracts.

-

Protein Quantification: Determine protein concentration using a BCA or similar assay.

-

SDS-PAGE: Separate 10-50 µg of protein per lane on a 7.5% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., Novus Biologicals NB100-479) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent. Use a loading control like β-actin or Lamin B1 for normalization.

Quantitative RT-PCR for HIF-1 Target Genes

Objective: To measure the mRNA expression levels of HIF-1 target genes.

Protocol:

-

RNA Isolation: Treat cells (e.g., H460) as described for Western blotting and isolate total RNA using a suitable kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with random primers.

-

qPCR Reaction: Perform real-time PCR using SYBR Green master mix and primers specific for HIF-1 target genes (CA9, ADM, ANGPTL4) and a housekeeping gene (e.g., EGLN2 or β-actin) for normalization.

-

Cycling Conditions: A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Mitochondrial Complex I Activity Assay

Objective: To measure the enzymatic activity of mitochondrial complex I.

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues using a differential centrifugation-based kit.

-

Assay Principle: The assay measures the decrease in NADH absorbance at 340 nm or the reduction of a colorimetric probe by the electrons transferred from NADH to ubiquinone by complex I.

-

Reaction Setup: In a 96-well plate, add isolated mitochondria to an assay buffer containing NADH and an artificial electron acceptor. A parallel reaction including a specific complex I inhibitor (e.g., rotenone) is used to determine the specific activity.

-

Kinetic Measurement: Measure the change in absorbance over time using a plate reader.

-

Calculation: Calculate the specific complex I activity by subtracting the rate of the inhibitor-treated reaction from the total rate.

Conclusion

This compound is a pioneering preclinical compound that validated the inhibition of mitochondrial complex I as a viable strategy for targeting tumor hypoxia. Its discovery and development have provided invaluable insights into the intricate relationship between mitochondrial metabolism and HIF-1 signaling in cancer. Although its clinical development was halted, the extensive preclinical data and the novel mechanism of action of this compound continue to inform the development of new-generation mitochondrial inhibitors for cancer therapy. This technical guide serves as a comprehensive resource for researchers in the field, detailing the scientific journey and experimental underpinnings of this important molecule.

References

- 1. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 2. docs.abcam.com [docs.abcam.com]

- 3. abcam.com [abcam.com]

- 4. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 6. assaygenie.com [assaygenie.com]

- 7. file.elabscience.com [file.elabscience.com]

- 8. KoreaMed Synapse [synapse.koreamed.org]

- 9. Frontiers | Metabolic Rewiring in Radiation Oncology Toward Improving the Therapeutic Ratio [frontiersin.org]

- 10. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

BAY 87-2243: A Technical Guide to Its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, with hypoxia being a central driver of malignancy, metastasis, and treatment resistance. Hypoxia-Inducible Factor-1 (HIF-1) is the master transcriptional regulator of the cellular response to low oxygen. BAY 87-2243 is a potent and selective small molecule inhibitor of HIF-1-mediated gene activation. Unlike direct HIF-1α antagonists, this compound uniquely functions by inhibiting mitochondrial complex I of the electron transport chain. This action reduces mitochondrial oxygen consumption, thereby increasing intracellular oxygen levels and preventing the stabilization and accumulation of HIF-1α and HIF-2α proteins under hypoxic conditions. This guide provides an in-depth technical overview of the mechanism of action of this compound and its consequential effects on the tumor microenvironment, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: From Mitochondria to HIF-1 Inhibition

Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In the hypoxic TME, the lack of oxygen as a substrate for PHD enzymes allows HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating transcription for hundreds of genes involved in angiogenesis, metabolic adaptation, and cell survival.

This compound disrupts this pathway at a fundamental level. By inhibiting mitochondrial complex I, it curtails mitochondrial respiration. This reduction in oxygen consumption effectively reoxygenates the cell, restoring PHD activity even under externally hypoxic conditions. This leads to the degradation of HIF-1α and a shutdown of the hypoxic transcriptional response.[1][2][3] Critically, this compound does not affect HIF-1α levels induced by hypoxia mimetics like desferrioxamine or cobalt chloride, nor does it inhibit PHD2 activity directly, confirming its mechanism is dependent on altering mitochondrial function.[3][4]

Remodeling the Tumor Microenvironment

By suppressing the master regulator of hypoxia, this compound instigates significant changes across the TME, affecting tumor metabolism, vascularity, and the immune landscape.

Reoxygenation and Metabolic Shift

The most immediate effect of this compound is the alleviation of tumor hypoxia.[5] This "reoxygenation" has been demonstrated in vivo through reduced uptake of the hypoxia PET tracer 18F-FAZA and decreased staining for the hypoxia marker pimonidazole in xenograft models.[5] This leads to a profound, dose-dependent downregulation of HIF-1 target genes critical for the hypoxic adaptation of tumors.

Inhibition of mitochondrial complex I also directly impacts cellular energetics. Treatment with this compound leads to a drastic decrease in total cellular ATP levels. This energy crisis triggers the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. Under conditions of glucose depletion, where cells are more reliant on mitochondrial ATP generation, this compound's cytotoxic effects are significantly enhanced.[3][4]

Impact on Angiogenesis and Necrosis

HIF-1α drives the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). By inhibiting HIF-1, this compound suppresses these signals. Studies in UT-SCC-5 human squamous cell carcinoma xenografts showed that while the relative vascular area was not significantly changed after 3-7 days of treatment, the necrotic fraction within the tumor was significantly reduced.[1] This suggests that by alleviating hypoxia, the drug reduces the metabolic stress that leads to cell death in poorly vascularized tumor regions.

The Immune Microenvironment

While studies focusing specifically on this compound's impact on immune infiltration are limited, the role of HIF-1α in creating an immunosuppressive TME is well-documented.

-

Tumor-Associated Macrophages (TAMs): Hypoxia and HIF-1α are critical for polarizing macrophages towards an M2-like, pro-tumoral phenotype.[6][7] These TAMs contribute to angiogenesis, invasion, and immunosuppression. HIF-1α directly induces PD-L1 expression on macrophages, which suppresses T-cell effector function.[7] By inhibiting HIF-1α, this compound is predicted to disrupt these immunosuppressive signals, potentially skewing TAMs toward a more anti-tumoral M1 phenotype.

-

T-Cell Function: HIF-1α expression in macrophages has been shown to powerfully augment their ability to suppress T-cell function.[8] Furthermore, HIF-1α signaling can inhibit the priming and activity of cytotoxic T-lymphocytes (CTLs) and promote the function of regulatory T-cells (Tregs).[9] Therefore, alleviating hypoxia and inhibiting HIF-1α with this compound could relieve this innate immune suppression and enhance the efficacy of adaptive anti-tumor immunity.[8]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|

| HCT-116 | HIF-1 Reporter Gene | IC₅₀ | 0.7 nM | [10] |

| HCT-116 | CA9 Protein Expression | IC₅₀ | 2.0 nM | [10] |

| H460 | HIF-1α Protein Accumulation | Dose-dependent Inhibition | 1-1000 nM | [4] |

| H460 | HIF-2α Protein Accumulation | Dose-dependent Inhibition | 1-1000 nM | [4] |

| Melanoma Lines | Cell Viability (72h) | IC₅₀ | ~1-10 nM |[11] |

Table 2: In Vivo Efficacy and Pharmacodynamic Effects of this compound

| Tumor Model | Treatment | Endpoint | Result | Reference |

|---|---|---|---|---|

| H460 Xenograft | 0.5-4.0 mg/kg, PO, daily, 21d | Tumor Weight | Dose-dependent reduction | [4] |

| H460 Xenograft | 4.0 mg/kg | HIF-1α Protein Levels | Suppression | [4] |

| H460 Xenograft | 9 mg/kg, PO, 1-3d | CA IX, ANGPTL4, EGLN-3 mRNA | 99%, 93%, 83% reduction | [5] |

| H460 & PC3 Xenografts | 9 mg/kg, PO, daily | Tumor Growth | Significant abrogation | [5] |

| H460 & PC3 Xenografts | 9 mg/kg, PO, 1d | 18F-FAZA PET Uptake | ~50% reduction | [5] |

| UT-SCC-5 Xenograft | 9 mg/kg, PO, daily | Tumor Growth Delay | 11d (vehicle) vs 18d (this compound) | [1] |

| UT-SCC-5 Xenograft | 9 mg/kg, PO, 3d | Pimonidazole Hypoxic Fraction | Significant decrease | [1][2] |

| UT-SCC-5 Xenograft | 9 mg/kg, PO, 3d | Necrotic Fraction | Significant decrease | [1] |

| Melanoma Xenografts | 9 mg/kg, PO, daily | Tumor Size & Weight | Significant reduction |[11] |

Experimental Protocols

This section details common methodologies used to evaluate the effects of this compound.

In Vitro HIF-1α/HIF-2α Protein Accumulation Assay

-

Cell Culture: Human non-small cell lung cancer H460 cells are cultured in appropriate growth medium (e.g., RPMI-1640 with 10% FBS).

-

Hypoxia Induction: Cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for 16-24 hours. Normoxic control plates are kept in a standard incubator (21% O₂).

-

Drug Treatment: this compound, prepared as a 10 mM stock in DMSO and diluted in media, is added to cells at various concentrations (e.g., 1 nM to 1000 nM) at the start of the hypoxic/normoxic incubation.

-

Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Western Blotting: Protein concentration is quantified (e.g., BCA assay). Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against HIF-1α, HIF-2α, and a loading control (e.g., β-actin). Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) system.[4]

In Vivo Xenograft Tumor Growth Study

-

Animal Model: Female immune-deficient nude mice (e.g., NMRI nu/nu or athymic Nude-Foxn1nu), 7-9 weeks old, are used.

-

Tumor Inoculation: 1-5 x 10⁶ human cancer cells (e.g., H460, UT-SCC-5) in a 1:1 mixture with Matrigel are injected subcutaneously into the flank of each mouse.

-

Treatment Initiation: Tumors are allowed to grow to a specified size (e.g., 40-200 mm³). Mice are then randomized into vehicle and treatment groups (n=6-10 per group).

-

Drug Formulation and Administration: this compound is formulated for oral gavage, typically in a vehicle of 10% ethanol, 40% Solutol® HS15, and 50% water.[1] It is administered once daily at doses ranging from 0.5 to 9 mg/kg.[4]

-

Monitoring: Tumor volume is measured with calipers 2-3 times per week (Volume = (length x width²)/2). Animal body weight is monitored as an indicator of toxicity.

-

Endpoint: The study concludes after a set period (e.g., 21 days) or when tumors reach a predetermined maximum size. Tumors are then excised, weighed, and processed for further analysis (e.g., RT-PCR, immunohistochemistry).[4]

Immunohistochemistry for Tumor Hypoxia

-

Pimonidazole Administration: One to 1.5 hours before tumor excision, mice are injected intravenously or intraperitoneally with a hypoxia marker, pimonidazole hydrochloride (e.g., 60 mg/kg). Pimonidazole forms adducts with proteins in cells with a pO₂ < 10 mmHg.

-

Tissue Processing: Excised tumors are fixed in formalin or frozen in OCT medium.

-

Staining: Paraffin-embedded or frozen sections are prepared. Sections are stained using an anti-pimonidazole primary antibody, followed by a suitable secondary antibody and detection system (e.g., DAB).

-

Quantification: The stained sections are digitized, and the percentage of the total tumor area that is positive for pimonidazole (the pimonidazole hypoxic fraction, pHF) is quantified using image analysis software.[1][5]

Conclusion and Future Directions

This compound robustly remodels the tumor microenvironment by inhibiting mitochondrial complex I, leading to tumor reoxygenation and the subsequent destabilization of HIF-1α and HIF-2α. This action results in the downregulation of genes crucial for tumor adaptation to hypoxia, leading to reduced tumor growth and necrosis.[1][4] Its ability to alleviate hypoxia makes it a potent radiosensitizer, significantly improving local tumor control when administered prior to fractionated radiotherapy in preclinical models.[2][12]

Furthermore, by disrupting the HIF-1α axis, this compound has the strong potential to reverse the immunosuppressive nature of the TME, particularly by altering the function of tumor-associated macrophages and relieving the suppression of T-cells. This suggests a rational basis for combination therapies with immune checkpoint inhibitors.

Despite potent preclinical activity, a Phase I clinical trial for this compound was terminated due to safety and tolerability issues.[13] Nevertheless, the compound serves as a critical proof-of-concept, demonstrating that targeting mitochondrial respiration to modulate the hypoxic TME is a viable and powerful anti-cancer strategy. Future research in this area will likely focus on developing mitochondrial complex I inhibitors with a wider therapeutic window to translate this promising approach into clinical success.

References

- 1. BAY 87–2243, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. The impact of hypoxia on tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Macrophage Expression of HIF-1α Suppresses T cell Function and Promotes Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of HIF-1α in the Responses of Tumors to Radiotherapy and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

A Technical Guide to BAY 87-2243: A Modulator of Cancer Metabolism via Mitochondrial Complex I Inhibition

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 87-2243 is a potent and highly selective small molecule inhibitor that targets cancer metabolism through a novel mechanism. Initially identified in a high-throughput screen as an inhibitor of hypoxia-inducible factor-1 (HIF-1) activated gene expression, its primary molecular target was subsequently determined to be Mitochondrial Complex I of the electron transport chain.[1][2][3] By inhibiting mitochondrial respiration, this compound indirectly suppresses the accumulation of HIF-1α protein in hypoxic conditions, a key characteristic of the tumor microenvironment.[1][3][4] This mode of action makes it a critical tool for studying the interplay between mitochondrial function, hypoxic signaling, and metabolic reprogramming in cancer, and it has shown significant anti-tumor activity in various preclinical models.[1][5] This guide provides an in-depth overview of its mechanism, quantitative activity, and the experimental protocols used for its characterization.

Mechanism of Action

Contrary to compounds that directly target glycolytic enzymes or glucose transporters, this compound exerts its effects on cancer metabolism through an upstream mechanism.

-

Primary Target: Mitochondrial Complex I: The definitive target of this compound is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1][3][6] Inhibition of Complex I disrupts oxidative phosphorylation (OXPHOS), leading to decreased mitochondrial oxygen consumption and a reduction in ATP produced via this pathway.[6]

-

Downstream Effect on HIF-1α Pathway: Under hypoxic conditions, the inhibition of Complex I by this compound prevents the stabilization and accumulation of HIF-1α and HIF-2α proteins.[1][4] This effect is indirect; the compound does not affect HIF-1α levels induced by hypoxia mimetics like cobalt chloride and requires the presence of functional Von Hippel-Lindau (VHL) and prolyl hydroxylase (PHD) proteins to exert its effect.[1][3] By preventing HIF-1α accumulation, this compound blocks the transcription of its target genes, which are crucial for tumor adaptation to hypoxia, including those involved in angiogenesis (e.g., VEGF) and glycolysis (e.g., GLUT1, CA9).[1]

-

Impact on Cellular Metabolism: By shutting down mitochondrial respiration, this compound forces cancer cells to rely more heavily on glycolysis for ATP production. However, its primary anti-tumor effect in hypoxic tumors stems from the suppression of the HIF-1 adaptive pathway. The compound is particularly cytotoxic to cells under conditions of glucose depletion, where mitochondrial ATP generation is essential for survival.[1][3] It is critical to note that this compound is not a direct inhibitor of the GLUT1 glucose transporter protein.[1] Its effect on GLUT1 is at the transcriptional level via HIF-1α suppression.

Quantitative Data Presentation

The potency and efficacy of this compound have been quantified in numerous preclinical studies. The data below is summarized for clarity.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Parameter Measured | IC50 Value | Citation(s) |

|---|---|---|---|---|

| HIF-1 Reporter Assay | HCT-116 | HRE-dependent luciferase activity | ~0.7 nM | [1] |

| HIF-1 Target Gene | HCT-116 | CA9 protein expression | ~2.0 nM | [1] |

| Mitochondrial Respiration | - | Oxygen consumption | ~10 nM |

| Cell Proliferation | Various | Growth inhibition (glucose-depleted) | Nanomolar range |[1][3] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Dosing Regimen | Key Outcomes | Citation(s) |

|---|---|---|---|

| H460 (NSCLC Xenograft) | 0.5 - 4 mg/kg, oral, daily | Dose-dependent tumor weight reduction; Reduced expression of HIF-1 target genes (CA9, ANGPTL4). | [1] |

| BRAF-mutant Melanoma Xenografts | 9 mg/kg, oral, daily | Significant reduction in tumor size and weight. | [5] |

| PC3 (Prostate Xenograft) | 9 mg/kg, oral, daily | Significant abrogation of tumor growth. | [2] |

| UT-SCC-5 (HNSCC Xenograft) | Not specified | Significantly inhibited tumor growth; Reduced hypoxic fraction. | |

Key Experimental Protocols

The following protocols are representative of the methodologies used to characterize this compound.

Protocol 1: HIF-1α and Target Protein Western Blot Analysis

This protocol details the immunodetection of HIF-1α and its target proteins from cells treated with this compound under hypoxic conditions.

-

Cell Culture and Treatment:

-

Seed cells (e.g., H460 or HCT-116) in appropriate culture plates and allow them to adhere overnight.

-

Treat cells with a dose-range of this compound (e.g., 0.1 nM to 100 nM) or vehicle (DMSO).

-

Incubate plates in a hypoxic chamber (e.g., 1% O2, 5% CO2) for 16-24 hours. A parallel set of plates should be kept in normoxic conditions (21% O2).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-HIF-1α, anti-CA9, anti-GLUT1, anti-β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize protein bands using a digital imaging system or autoradiography film. Quantify band intensity relative to the loading control (β-actin).

-

Protocol 2: Seahorse XF Glycolytic Rate Assay

This assay measures the real-time glycolytic proton efflux rate (glycoPER) to assess how this compound affects glycolysis, particularly compensatory glycolysis after mitochondrial inhibition.

-

Cell Seeding:

-

Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to form a monolayer. Leave 4 wells empty for background correction.

-

-

Sensor Cartridge Hydration:

-

The day before the assay, place the Seahorse XF sensor cartridge upside down and pipette 200 µL of XF Calibrant into each well of the utility plate. Lower the sensor cartridge onto the utility plate and incubate overnight at 37°C in a non-CO2 incubator.

-

-

Assay Medium Preparation:

-

Prepare Seahorse XF Base Medium supplemented with L-glutamine, glucose, and pyruvate. Warm to 37°C and adjust pH to 7.4.

-

-

Cell Plate Preparation:

-

On the day of the assay, remove growth medium from the cells. Wash once with warmed assay medium.

-

Add the final volume of warmed assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.

-

-

Compound Plate Preparation:

-

Prepare stock solutions of Rotenone/Antimycin A (Rot/AA) and 2-Deoxy-D-glucose (2-DG).

-

Load the injector ports of the sensor cartridge:

-

Port A: Rot/AA (final concentration e.g., 0.5 µM) to inhibit mitochondrial respiration.

-

Port B: 2-DG (final concentration e.g., 50 mM) to inhibit glycolysis.

-

-

If testing the direct effect of this compound, it would be injected from Port A, and Rot/AA and 2-DG would be moved to Ports B and C.

-

-

Run Assay:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell culture plate.

-

Execute the Glycolytic Rate Assay protocol. The instrument will measure basal ECAR and OCR, then inject Rot/AA to measure compensatory glycolysis, and finally inject 2-DG to confirm the glycolytic origin of the acidification.

-

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol outlines a typical study to evaluate the anti-tumor activity of this compound in a mouse model.

-

Animal and Cell Line Preparation:

-

Use immunocompromised mice (e.g., Nude or SCID), 6-8 weeks old.

-

Culture the desired cancer cell line (e.g., H460) under sterile conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile solution like PBS or Matrigel.

-

-

Tumor Implantation:

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

-

Monitor mice regularly for tumor growth.

-

-

Treatment:

-

When tumors reach a palpable size (e.g., 80-100 mm³), randomize mice into treatment and control groups (n=6-10 per group).

-

Prepare this compound in a suitable vehicle (e.g., 10% ethanol, 40% Solutol, 50% water).[1]

-

Administer this compound (e.g., 0.5 - 9 mg/kg) or vehicle control once daily via oral gavage.

-

-

Monitoring and Endpoints:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health throughout the study.

-

The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size.

-

-

Pharmacodynamic Analysis (Optional):

-

At the end of the study, tumors can be excised for analysis of HIF-1α levels (by Western Blot or IHC) or target gene expression (by qRT-PCR) to confirm in vivo target engagement.

-

Conclusion

This compound is a unique and powerful chemical probe that has significantly advanced the understanding of cancer metabolism. Its mechanism, centered on the inhibition of mitochondrial complex I and the subsequent suppression of hypoxia-induced HIF-1α signaling, distinguishes it from direct inhibitors of glycolysis. The extensive preclinical data demonstrates its potent anti-tumor activity across a range of cancer types, particularly those reliant on hypoxic adaptation. While its clinical development was halted due to toxicity issues in a Phase I trial, this compound remains an invaluable tool for researchers investigating the metabolic vulnerabilities of cancer, the role of mitochondrial function in tumorigenesis, and the complex HIF-1 signaling network.

References

- 1. oaepublish.com [oaepublish.com]

- 2. 18F-FAZA PET imaging response tracks the reoxygenation of tumors in mice upon treatment with the mitochondrial complex I inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preliminary Studies on BAY 87-2243 in Non-Cancer Models: A Technical Guide

Introduction

BAY 87-2243 is a potent and selective inhibitor of hypoxia-inducible factor-1 (HIF-1), a key transcription factor in the cellular response to low oxygen levels. While extensively studied in the context of oncology, emerging research is exploring its therapeutic potential in various non-cancerous pathologies where hypoxia and HIF-1α signaling play a significant role. This document provides an in-depth technical guide on the preliminary studies of this compound in non-cancer models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action

This compound functions by inhibiting mitochondrial complex I of the electron transport chain. This leads to a reduction in oxygen consumption, thereby increasing intracellular oxygen levels and preventing the stabilization and accumulation of the HIF-1α subunit under hypoxic conditions. Consequently, the transcription of HIF-1 target genes, which are involved in processes like inflammation, angiogenesis, and metabolic adaptation, is suppressed.

I. Sepsis-Induced Intestinal and Lung Injury Models

Recent studies have utilized this compound to investigate the role of HIF-1α in the pathophysiology of sepsis-induced organ injury. These non-cancer models provide valuable insights into the compound's anti-inflammatory and barrier-protective effects.

A. Sepsis-Induced Intestinal Mucosal Barrier Injury in a Rat Model

A study investigated the effects of this compound on intestinal mucosal barrier injury in a rat model of sepsis induced by cecal ligation and perforation (CLP).[1]

The administration of this compound was shown to exacerbate the effects of sepsis on the intestinal barrier. The following table summarizes the key findings.

| Parameter | Sepsis Group | Sepsis + this compound Group | P-value vs. Sepsis |

| Plasma Inflammatory Cytokines | |||

| IL-6 (pg/mL) | ~150 | ~200 | < 0.05 |

| IL-1β (pg/mL) | ~250 | ~350 | < 0.05 |

| TNF-α (pg/mL) | ~125 | ~175 | < 0.05 |

| Plasma Oxidative Stress Markers | |||

| MDA (nmol/mL) | ~12 | ~16 | < 0.05 |

| SOD (U/mL) | ~80 | ~60 | < 0.05 |

| CAT (U/mL) | ~25 | ~15 | < 0.05 |

| Intestinal Permeability Markers | |||

| DAO (ng/mL) | ~4 | ~6 | < 0.05 |

| FABP2 (ng/mL) | ~2.5 | ~4 | < 0.05 |

| D-lactic acid (μg/mL) | ~30 | ~45 | < 0.05 |

| FD4 (ng/mL) | ~200 | ~300 | < 0.05 |

| Intestinal Mucosal Protein Expression (relative) | |||

| HIF-1α | Increased | Further Increased | < 0.05 |

| ZO-1 | Decreased | Further Decreased | < 0.05 |

| Occludin | Decreased | Further Decreased | < 0.05 |

| Claudin-1 | Decreased | Further Decreased | < 0.05 |

| Data are approximated from graphical representations in the source study for illustrative purposes.[2] |

1. Animal Model:

-

Animals: Male Sprague Dawley (SD) rats (200–250 g).[3]

-

Sepsis Induction: Sepsis was induced by cecal ligation and perforation (CLP).[3]

-

Grouping: Rats were divided into a sham group, a sepsis group, and a sepsis + this compound group.[3]

2. Drug Administration:

-

Compound: this compound was dissolved in a vehicle of normal saline containing 10% ethanol and 40% Solutol HS-15 to a concentration of 9 mg/mL.[3]

-

Dosage and Route: Rats in the treatment group received 9 mg/kg of this compound orally for 3 consecutive days before the CLP procedure.[3]

3. Sample Collection and Analysis:

-

Timeline: 24 hours after CLP, blood and intestinal tissue samples were collected.[3]

-

Blood Analysis: Plasma levels of inflammatory cytokines (IL-6, IL-1β, TNF-α), oxidative stress markers (MDA, SOD, CAT), and intestinal permeability markers (DAO, FABP2, D-lactic acid) were measured using ELISA kits.[2]

-

Intestinal Permeability Assay: Fluorescein isothiocyanate-dextran 4 kDa (FD4) was injected into a ligated intestinal segment, and its concentration in portal vein blood was measured to assess permeability.[3]

-

Western Blot: Protein expression of HIF-1α and tight junction proteins (ZO-1, occludin, and claudin-1) in the intestinal mucosa was determined by Western blot.[2]

-

Histology: Intestinal tissue sections were stained with hematoxylin and eosin (H&E) to assess morphological damage, which was quantified using the Chiu score.[2]

Caption: Signaling pathway in sepsis-induced intestinal injury.

Caption: Experimental workflow for the sepsis rat model.

B. Sepsis-Induced Acute Lung Injury in a Mouse Model

In a study investigating the role of Growth Differentiation Factor 15 (GDF15), this compound was used as a pharmacological inhibitor of HIF-1α in a lipopolysaccharide (LPS)-induced septic mouse model to study acute lung injury (ALI).[4]

1. Animal Model:

-

Model: Sepsis-associated acute lung injury (ALI) was induced in mice using lipopolysaccharide (LPS).[4]

2. Drug Administration:

-

Pharmacological Modulators: this compound was used as a HIF-1α inhibitor to study its effects on the GDF15-mediated protective pathway.[4] The study showed that the protective effects of GDF15 were phenocopied by the inhibition of HIF-1α with this compound, suggesting that GDF15's protective mechanism involves the suppression of the HIF-1α/LDHA axis.[3]

Caption: Logical relationship in LPS-induced acute lung injury.

II. Graves' Ophthalmopathy In Vitro Model

This compound was used to explore the role of HIF-1 in the pathogenesis of Graves' Ophthalmopathy (GO), an autoimmune disorder affecting the tissues around the eyes. The study focused on orbital fibroblasts (OFs) derived from GO patients.[5]

Quantitative Data Summary

The study demonstrated that hypoxia stimulates adipogenesis in OFs from GO patients in a HIF-1-dependent manner.

| Condition | Adipogenesis (Relative Fluorescence Units) | Adiponectin Release |

| GO Orbital Fibroblasts | ||

| Normoxia | Baseline | Baseline |

| Hypoxia | Significantly Increased | Stimulated |

| Hypoxia + this compound (100 nM) | Blocked Hypoxic Induction | Not specified |

| Data are qualitative descriptions from the source study.[6][7] |

Experimental Protocols

1. Cell Culture:

-

Cells: Orbital fibroblasts (OFs) were obtained from orbital fat biopsies of patients with Graves' Ophthalmopathy and healthy controls.[6]

-

Culture Conditions: OFs were cultured in standard medium and used between passages 2 and 10.[6]

2. Adipogenic Differentiation Assay:

-

Seeding: OFs were seeded in 96-well plates until 80-90% confluent.[7]

-

Differentiation: Adipocyte differentiation was induced over a 10-day period using a specific differentiation medium.[7]

-

Treatment: During differentiation, cells were treated with 100 nM this compound under hypoxic conditions (1% O₂).[5]

-

Analysis: Lipid droplet accumulation, a marker of adipogenesis, was measured using Nile Red staining and quantified by fluorescence intensity.[5] Adiponectin release into the culture supernatant was measured by ELISA.[6]

Visualizations

Caption: HIF-1-dependent pathway in Graves' Ophthalmopathy.

Caption: Workflow for in vitro Graves' Ophthalmopathy model.